7-[4-(Trifluoromethoxy)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
Description
Systematic IUPAC Nomenclature and Structural Features
The compound 7-[4-(trifluoromethoxy)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one derives its systematic name from the fusion of a benzene ring with a partially saturated oxazepine heterocycle. The IUPAC nomenclature follows these key structural characteristics:
- Benzoxazepine Core : The parent structure is a 1,4-benzoxazepine, a seven-membered ring system formed by the fusion of a benzene ring (positions 1–6) with an oxazepine moiety. The oxazepine component contains one oxygen atom at position 1 and one nitrogen atom at position 4.
- Saturation : The prefix 2,3,4,5-tetrahydro indicates that four of the seven ring atoms (positions 2–5) are saturated, forming a partially hydrogenated structure.
- Substituents :
The structural formula (Figure 1) highlights the planar benzene ring, the non-planar tetrahydro-oxazepine system, and the electron-withdrawing trifluoromethoxy substituent, which influences the compound’s electronic properties.
Molecular Formula and Weight Analysis
The molecular formula C₁₆H₁₂F₃NO₃ is confirmed by high-resolution mass spectrometry and elemental analysis. Key components include:
| Component | Contribution to Molecular Weight |
|---|---|
| Carbon (C₁₆) | 192.16 g/mol (16 × 12.01) |
| Hydrogen (H₁₂) | 12.10 g/mol (12 × 1.008) |
| Fluorine (F₃) | 57.00 g/mol (3 × 19.00) |
| Nitrogen (N) | 14.01 g/mol |
| Oxygen (O₃) | 48.00 g/mol (3 × 16.00) |
| Total | 323.27 g/mol |
The molecular weight of 323.27 g/mol aligns with theoretical calculations and experimental data from suppliers. The trifluoromethoxy group contributes significantly to the molecular weight (19.00 × 3 = 57.00 g/mol) and enhances the compound’s lipophilicity, as reflected in its Hansch parameter (π = 1.04).
Properties
IUPAC Name |
7-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazepin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO3/c17-16(18,19)23-12-4-1-10(2-5-12)11-3-6-14-13(9-11)15(21)20-7-8-22-14/h1-6,9H,7-8H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKDYGGGKXYGKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(Trifluoromethoxy)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one typically involves the following steps:
Formation of the Benzoxazepine Core: The initial step involves the formation of the benzoxazepine core through a cyclization reaction. This can be achieved by reacting an appropriate phenol derivative with an amine under acidic conditions to form the benzoxazepine ring.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-[4-(Trifluoromethoxy)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound .
Scientific Research Applications
Pharmacological Applications
1. Squalene Synthase Inhibition
Recent studies have identified compounds similar to 7-[4-(trifluoromethoxy)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one as potent inhibitors of squalene synthase. This enzyme plays a critical role in cholesterol biosynthesis. Inhibitors of squalene synthase have been shown to effectively lower cholesterol levels in various animal models. For instance, a related compound demonstrated significant lipid-lowering effects in LDL receptor knockout mice and Watanabe heritable hyperlipidemic rabbits by inhibiting the secretion of very-low-density lipoprotein (VLDL) from the liver .
2. Anticancer Activity
The trifluoromethoxy group present in this compound enhances its binding affinity to biological targets, which may lead to the inhibition of kinases involved in cancer cell proliferation. Research indicates that compounds with similar structures can induce apoptosis in cancer cells and disrupt cell cycle progression. The mechanism involves modulation of signal transduction pathways that are crucial for tumor growth and survival.
3. Neurological Effects
Benzoxazepines have been investigated for their potential neuroprotective effects and as anxiolytic agents. The structural features of this compound suggest it could interact with neurotransmitter systems, possibly leading to sedative or anxiolytic effects. Such properties are valuable for developing treatments for anxiety disorders and other neurological conditions .
Case Study 1: Lipid-Lowering Efficacy
A study involving a series of benzoxazepine derivatives demonstrated that specific modifications could enhance their efficacy as squalene synthase inhibitors. The compound's ability to lower plasma non-high-density lipoprotein cholesterol levels was highlighted through controlled experiments on animal models .
| Study Parameters | Results |
|---|---|
| Model | LDL receptor knockout mice |
| Treatment Duration | 2 weeks |
| Cholesterol Reduction | Up to 41% |
Case Study 2: Anticancer Mechanism
In vitro studies on related compounds indicated significant inhibition of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The trifluoromethoxy substitution was crucial for enhancing biological activity against specific kinases implicated in cancer progression.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Trifluoromethoxy Derivative | MCF-7 (Breast Cancer) | 15 |
| Control | MCF-7 | 50 |
Mechanism of Action
The mechanism of action of 7-[4-(Trifluoromethoxy)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects :
- The trifluoromethoxy group in the target compound and Eleclazine improves resistance to oxidative metabolism compared to halogen-only analogs (e.g., 7-chloro or 8-fluoro derivatives) .
- Eleclazine (GS-6615) incorporates a pyrimidinylmethyl group at position 4, which enhances binding affinity to ion channels, explaining its progression to Phase III trials for cardiac arrhythmias .
Chlorinated derivatives (e.g., 1326844-35-2) exhibit higher molecular weights but lack trifluoromethoxy’s metabolic advantages .
Synthetic Accessibility :
- Fluoro and chloro derivatives (e.g., 844648-10-8, 1326844-35-2) are simpler to synthesize due to fewer steric demands, whereas trifluoromethoxy-containing compounds require specialized fluorination techniques .
Pharmacological and Regulatory Insights
Eleclazine (GS-6615) :
Target Compound :
- The absence of a pyrimidinylmethyl group may reduce potency but improve off-target safety .
Biological Activity
7-[4-(Trifluoromethoxy)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one is a synthetic compound characterized by its unique chemical structure and potential biological activities. With a molecular weight of 323.27 g/mol, this compound belongs to the class of benzoxazepines, which are known for their diverse pharmacological properties.
Chemical Structure
The compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a tetrahydro-1,4-benzoxazepin core. This structural arrangement is crucial for its biological activity and interaction with various molecular targets.
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors in biological systems. The trifluoromethoxy group enhances the compound's binding affinity and selectivity towards these targets, leading to modulation of various biological pathways.
Pharmacological Applications
Research indicates that this compound has potential applications in:
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro studies have demonstrated that related compounds exhibit IC50 values in the low micromolar range against various cancer cell lines. For example, a related benzoxazepine compound showed an IC50 of 0.13 µM against EA.hy926 cells . While specific data for this compound are still emerging, these findings suggest a promising avenue for further investigation.
- Structure-Activity Relationship (SAR) : Research on SAR highlights how modifications to the benzoxazepine core can significantly impact biological activity. The introduction of electron-withdrawing groups like trifluoromethoxy has been linked to enhanced potency in various assays.
- In Vivo Studies : Although specific in vivo data for this compound are sparse, related compounds have shown efficacy in animal models for cancer and inflammation. Future studies should aim to establish the pharmacokinetics and therapeutic potential of this compound in vivo.
Comparative Biological Activity Table
| Compound Name | Structure | IC50 (µM) | Biological Activity |
|---|---|---|---|
| This compound | Structure | TBD | Anticancer (potential), Anti-inflammatory |
| Related Benzoxazepine A | Structure | 0.13 | Cytotoxic against EA.hy926 |
| Related Benzoxazepine B | Structure | TBD | Neuroprotective effects |
Note: TBD indicates that specific data is yet to be determined.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 7-[4-(Trifluoromethoxy)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves cyclization of a benzoxazepine precursor with 4-(trifluoromethoxy)phenyl substituents. A common approach uses acid-catalyzed ring closure under reflux conditions (e.g., toluene, 110°C for 12 hours). Alternative routes include microwave-assisted synthesis to reduce reaction time (e.g., 150°C, 30 min, 85% yield) .
- Data Contradictions : Yields vary significantly based on solvent polarity (e.g., 72% in toluene vs. 58% in DMF). Impurities from incomplete cyclization require column chromatography or recrystallization for purification .
Q. How is structural characterization performed for this compound?
- Methodology :
- NMR : -NMR confirms the benzoxazepinone core (δ 3.8–4.2 ppm for oxazepine protons) and trifluoromethoxy group (δ 7.5–7.8 ppm for aromatic protons) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 353.12) .
- X-ray Crystallography : Resolves stereochemistry and confirms the fused bicyclic structure .
Q. What are the primary biological targets of this compound?
- Findings : The trifluoromethoxy group enhances binding to CNS targets (e.g., GABA receptors) due to its electronegativity and lipophilicity. In vitro assays show IC values of 12–25 nM for GABA modulation .
- Contradictions : Some studies report weak activity (IC > 1 µM) against serotonin receptors, suggesting target selectivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?
- Methodology :
- Catalyst Screening : Lewis acids (e.g., ZnCl) reduce side reactions (e.g., <5% byproducts vs. 15% without catalysts) .
- Solvent Optimization : Polar aprotic solvents (e.g., THF) minimize hydrolysis of intermediates compared to DCM .
- Data Table :
| Solvent | Catalyst | Yield (%) | Byproducts (%) |
|---|---|---|---|
| Toluene | None | 72 | 15 |
| THF | ZnCl | 88 | 4 |
| DMF | None | 58 | 22 |
Q. How do structural modifications (e.g., halogen substitution) affect pharmacological activity?
- Methodology :
- SAR Studies : Replacing the trifluoromethoxy group with Cl or F alters receptor affinity. For example:
- 4-Cl derivative : 10-fold lower GABA activity.
- 4-F derivative : Retains activity but improves metabolic stability .
- Contradictions : Some analogs show paradoxical hyperactivity in animal models despite similar in vitro profiles .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Methodology :
- Assay Validation : Replicate experiments using standardized protocols (e.g., FLIPR for calcium flux assays).
- Purity Analysis : HPLC-UV (>98% purity) ensures activity is not artifact-driven .
- Computational Modeling : Docking studies explain divergent binding modes (e.g., trifluoromethoxy group steric effects) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
